![molecular formula C14H11F3N2O3 B2552298 2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline CAS No. 331459-73-5](/img/structure/B2552298.png)
2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline
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Overview
Description
The compound "2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline" is a fluorinated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, the papers do discuss related fluorinated aniline derivatives and their synthesis, properties, and applications, which can provide insights into the behavior and characteristics of the compound of interest.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives often involves multi-step reactions with careful control of reaction conditions to ensure the introduction of fluorine atoms and other substituents at the desired positions on the aromatic ring. For example, the synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives is achieved through anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, suggesting a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline from 3,5-dinitro-1-trifluoromethylbenzene involves fluorination and substitution reactions, indicating the importance of selecting appropriate reagents and conditions for the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of fluorinated aniline derivatives is often characterized using spectroscopic techniques such as IR, UV, and NMR. These techniques can provide information about the presence of functional groups, intramolecular interactions, and the overall geometry of the molecule. For instance, IR and NMR studies have suggested the presence of an intramolecular hydrogen bond in N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives . Such structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Fluorinated aniline derivatives can participate in various chemical reactions, with their reactivity influenced by the nature and position of substituents on the aromatic ring. The study of reaction kinetics and mechanisms, such as the addition-elimination mechanism suggested for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives, provides valuable insights into how such compounds might behave under different conditions . This information is essential for the development of new synthetic routes and applications for these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aniline derivatives are influenced by their molecular structure. The presence of fluorine atoms and other substituents can affect properties such as solubility, stability, and reactivity. For example, the synthesis of N-(nitrofluorenylidene)anilines and their application as electron transport materials demonstrate the potential of these compounds for use in electrophotography due to their compatibility and stability . Understanding these properties is key to exploring the full potential of fluorinated aniline derivatives in various applications.
properties
IUPAC Name |
2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-22-14-3-2-8(4-13(14)19(20)21)7-18-12-6-10(16)9(15)5-11(12)17/h2-6,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSXNCUDFLRBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline |
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